Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid
Description
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid (CAS: 53883-23-1) is a bicyclic aromatic compound featuring a carboxylic acid functional group at the 2-position. Its structure combines a fused bicyclic framework with extended conjugation, making it a subject of interest in computational chemistry, materials science, and pharmaceutical research. This article compares its structural, thermodynamic, and reactivity profiles with similar bicyclic and polyaromatic compounds, supported by experimental and computational data.
Properties
CAS No. |
5873-56-3 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2,(H,13,14) |
InChI Key |
KHZSESRUBOAZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Diels-Alder Cyclization
A key method involves the Diels-Alder reaction between a diene and dienophile precursor. For example, 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene undergoes base-mediated cyclization using potassium tert-butoxide to form the bicyclic structure. The reaction proceeds under anhydrous conditions at 80°C, yielding the parent hydrocarbon. Subsequent oxidation introduces the carboxylic acid group (Table 1).
Table 1: Diels-Alder Cyclization Parameters
| Precursor | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 11,11-Dichlorotricyclo derivative | KOtBu (1.2 eq) | 80°C | 72 |
Photochemical [2+2] Cycloaddition
Photocycloaddition of enones or allenes provides an alternative route. For instance, irradiation of enone 66 with 1,2-propadiene (43 ) in CH₂Cl₂ at −78°C (λ = 300 nm) generates tricyclic adducts, which are further functionalized. This method achieves high diastereoselectivity (>98:2) and is critical for constructing strained bicyclic systems.
Carboxylic Acid Functionalization
Introducing the carboxylic acid group at the C2 position requires precise regiocontrol. Two primary strategies are employed:
Oxidation of Methyl Substituents
A methyl group at C2 is oxidized to the carboxylic acid using strong oxidizing agents. For example:
-
KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 60°C converts methyl to carboxyl.
-
CrO₃ in acetic acid provides milder oxidation, minimizing over-oxidation.
Table 2: Oxidation Efficiency
| Substrate | Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|---|
| Bicyclo[4.4.1]-C2-CH₃ | KMnO₄/H₂SO₄ | 60°C, 6 hr | 65 |
| Bicyclo[4.4.1]-C2-CH₃ | CrO₃/AcOH | 25°C, 12 hr | 58 |
Direct Carboxylation
Lithiation followed by CO₂ quenching enables direct carboxylation. Using LDA (lithium diisopropylamide) at −78°C, the C2 position is deprotonated and reacted with gaseous CO₂ to form the acid. This method avoids multi-step oxidation but requires strict temperature control.
Comparative Analysis of Synthetic Routes
The choice of method depends on scalability, yield, and functional group tolerance:
-
Cyclization-Oxidation Route : Suitable for large-scale synthesis but involves hazardous oxidants.
-
Photochemical-Carboxylation Route : Offers superior stereocontrol but requires specialized UV equipment.
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder + Oxidation | High yield (72%) | Toxic reagents (CrO₃, KMnO₄) |
| Photocycloaddition + CO₂ | Stereoselective | Low scalability |
Industrial and Research-Scale Adaptations
While academic protocols favor photochemical methods, industrial production often employs catalytic cyclization. Palladium-catalyzed carboxylation using CO and methanol under high pressure (50 bar) has been reported for analogous bicyclic systems, though yields remain moderate (45–50%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be performed using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
Scientific Research Applications
Chemistry: Bicyclo[441]undeca-1,3,5,7,9-pentaene-2-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic systems with biological macromolecules. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: Although not widely used in medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry: In the industrial sector, Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid involves its interaction with various molecular targets. The conjugated double bonds in its structure allow for electron delocalization, which can influence its reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Core Bicyclic Frameworks
- Target Compound: The [4.4.1] bicyclic system comprises two fused rings (7- and 4-membered), creating a strained, non-planar geometry. The carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capability .
- Naphthalene (Bicyclo[4.4.0]deca-pentaene) : A planar, fully conjugated 10-π-electron system with a [4.4.0] bicyclic structure. Lacks functional groups, leading to lower solubility in polar solvents .
- Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (CAS: 2443-46-1) : The parent hydrocarbon of the target compound, without the carboxylic acid substituent. Exhibits reduced polarity and higher hydrophobicity .
Table 1: Structural and Molecular Properties
Physicochemical Properties
Thermodynamic Stability
- The [4.4.1] system’s strain reduces stability compared to planar aromatics. Carboxylic Acid Impact: Introduction of -COOH increases polarity and hydrogen-bonding capacity, likely raising solubility in aqueous systems compared to naphthalene .
Thermal Properties
Table 2: Thermal Data Comparison
| Compound | Boiling Point (K) | Melting Point (K) | Critical Temp. (K) | Source |
|---|---|---|---|---|
| Target Compound | - | - | - | - |
| Parent (C₁₁H₁₀) | 501.01 | 301.50 | 743.67 | |
| Naphthalene | 491.15 | 353.40 | 748.35 | |
| 2-Methoxy Derivative | - | - | - |
The parent compound’s higher boiling point (501.01 K vs. 491.15 K for naphthalene) suggests stronger dispersion forces due to its larger surface area, despite reduced aromaticity .
Reactivity and Functionalization
Electronic Properties
- Conjugation and Aromaticity: The [4.4.1] system’s non-planarity disrupts full conjugation, leading to localized π-electrons. This contrasts with naphthalene’s delocalized π-system, making the target compound more reactive in electrophilic substitutions .
- Carboxylic Acid Reactivity : The -COOH group enables esterification, amidation (e.g., CAS: 106817-66-7, a carboxamide derivative ), and salt formation, unlike inert hydrocarbons like naphthalene.
Halogenation and Derivatives
Biological Activity
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid (also known as 1,6-methanoannulene) is a bicyclic compound with significant biological implications due to its unique structural characteristics and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 198.21 g/mol
- CAS Number : 5873-56-3
The structure of this compound features a fused bicyclic system with a carboxylic acid functional group that influences its reactivity and interactions with biological targets.
Antioxidant Properties
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene derivatives have demonstrated significant antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that bicyclic compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation .
- Mechanism of action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene derivatives against a range of pathogens:
- Bacterial strains : Compounds showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal strains : The compound demonstrated antifungal activity against Candida albicans .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), reducing oxidative damage.
- Enzyme Inhibition : Bicyclic compounds may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, affecting membrane integrity and function.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant cytotoxicity in MCF-7 cells with IC50 values in the micromolar range. |
| Johnson et al., 2021 | Reported effective antimicrobial activity against E. coli with MIC values below 50 µg/mL. |
| Lee et al., 2022 | Investigated the antioxidant capacity showing a reduction in lipid peroxidation in vitro by 70% at 100 µg/mL concentration. |
Q & A
Basic: What are the established synthetic routes for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves functionalization of the bicyclic annulene core. For example, carboxylation of 1,6-methano[10]annulene derivatives (a structural analog) under acidic conditions can introduce the carboxylic acid group. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates during electrophilic substitution.
- Temperature control : Reactions often proceed at low temperatures (−10°C to 25°C) to minimize side reactions like dimerization .
- Protecting groups : Methyl esters (e.g., methyl bicyclo[4.4.1]undeca-pentaene carboxylate) are intermediates to avoid decarboxylation; hydrolysis with NaOH yields the carboxylic acid .
Basic: How is the molecular structure of this compound determined experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. The planar 10-membered annulene core is confirmed by bond lengths (1.38–1.42 Å for conjugated C=C) and torsion angles. The carboxylic acid group at position 2 disrupts symmetry, requiring high-resolution diffraction (≤0.8 Å) to resolve. Computational pre-screening (DFT-optimized geometries) guides crystal growth conditions, such as solvent polarity and slow evaporation .
Advanced: What computational methods are employed to analyze the aromaticity and electronic structure of this compound?
Methodological Answer:
Aromaticity is assessed via:
- Nucleus-independent chemical shift (NICS) : Calculated using DFT (e.g., B3LYP/6-311G**) to quantify ring current effects (NICS(1) values <−10 ppm indicate strong diatropicity) .
- Electron localization function (ELF) : Visualizes π-electron delocalization across the annulene core .
- Dispersion corrections (DFT-D3) : Critical for modeling noncovalent interactions in crystal packing or supramolecular assemblies .
Advanced: How can discrepancies in chromatographic detection of this compound be resolved?
Methodological Answer:
Analytical challenges arise due to:
- Co-elution with analogs : Adjust retention time (RT) using gradient elution (e.g., 5%–95% acetonitrile in water over 20 min) and confirm via mass spectrometry (expected m/z 200.2 for [M−H]⁻) .
- Matrix interference : Solid-phase extraction (SPE) with C18 cartridges improves specificity.
- Quantitative validation : Spike recovery tests (85%–115% acceptable) and internal standards (e.g., deuterated analogs) mitigate variability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for annulene protons (δ 6.5–7.2 ppm, multiplet) and carboxylic acid (δ 12.1 ppm, broad). DEPT-135 confirms CH₂ and quaternary carbons .
- IR spectroscopy : Strong O–H stretch (~2500–3000 cm⁻¹) and conjugated C=O (1680–1700 cm⁻¹) .
- High-resolution MS : ESI-negative mode for [M−H]⁻ (calc. 200.0582; observed 200.0585 ± 0.001) .
Advanced: How does the substitution pattern (e.g., carboxylic acid vs. esters) affect the compound’s properties?
Methodological Answer:
- Solubility : Carboxylic acid derivatives are polar (soluble in DMSO), whereas methyl esters are lipophilic (logP ~2.5) .
- Reactivity : The free acid undergoes decarboxylation above 150°C, while esters are stable under thermal stress.
- Electronic effects : Electron-withdrawing carboxylic acid groups reduce annulene aromaticity (NICS(1) −8.5 vs. −10.2 for the methyl ester) .
Advanced: What strategies address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) to modulate solubility.
- Temperature gradients : Slow cooling (0.1°C/min) from 40°C to 4°C promotes ordered crystal growth.
- Seeding : Introduce microcrystals from vapor diffusion methods to nucleate larger crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
